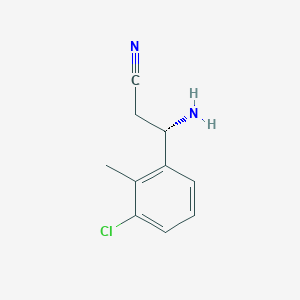

(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a stereospecific amino group and a substituted phenyl ring. Its structure comprises a propanenitrile backbone with a 3-chloro-2-methylphenyl substituent.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m0/s1 |

InChI Key |

KKUMWOWBNUYRBG-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)[C@H](CC#N)N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylbenzaldehyde.

Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.

Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography to obtain the (3S)-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: 3-Nitro-3-(3-chloro-2-methylphenyl)propanenitrile.

Reduction: 3-Amino-3-(3-chloro-2-methylphenyl)propanamine.

Substitution: 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies to understand the interaction of nitriles with biological systems.

Industrial Applications: It may be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Analysis:

Substituent Effects: Target Compound: The 3-chloro-2-methylphenyl group combines a halogen (electron-withdrawing) and a methyl group (electron-donating). Analog 1: The 2-fluoro substituent introduces strong electronegativity, which may improve binding affinity in biological systems but could also reduce metabolic stability, possibly contributing to its discontinued status . Analog 2: Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions in agrochemical applications, as seen in Chlorantraniliprole (a commercial insecticide with a 3-chloro-2-methylphenyl group) .

Synthetic Utility :

- The target compound’s nitrile group is a versatile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions). Its synthesis likely parallels methods described for Analog 2, which involves nucleophilic addition and column chromatography .

Safety and Handling :

- While direct safety data for the target compound are unavailable, Chlorantraniliprole’s SDS highlights stringent handling protocols for chloro-methylphenyl derivatives, including PPE requirements and ventilation . This suggests similar precautions for the target compound.

Fluorinated analogs like Analog 1 may have been explored for antiviral properties, as fluorination is common in drug design .

Biological Activity

(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.66 g/mol. The compound features a chiral center, which plays a crucial role in its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Amino Group : The initial step often includes the reaction of a suitable precursor with ammonia or an amine.

- Nitrile Formation : A nitrile group is introduced through nucleophilic substitution reactions.

- Chlorination : The chlorinated phenyl ring is synthesized via electrophilic aromatic substitution.

These synthetic pathways may utilize various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been explored as a potential biochemical probe to study enzyme-substrate interactions, which could lead to the development of new antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Anticancer Activity

Research has also suggested that this compound may possess anticancer properties . In vitro studies have shown that it can influence signaling pathways related to cell growth and apoptosis. For instance, it has been observed to alter the activity of specific molecular targets, suggesting its potential as a therapeutic agent in cancer treatment.

Study 1: Enzyme Interaction

A study focused on the interaction between this compound and various enzymes revealed that it could act as an inhibitor for certain targets involved in cancer progression. The compound was found to significantly reduce the activity of these enzymes in cell-based assays, indicating its potential use in cancer therapy.

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a range of bacterial strains. Results demonstrated that it exhibited potent antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Alters enzyme activity related to apoptosis | |

| Enzyme Inhibition | Significant reduction in target enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.